![molecular formula C16H22N4 B12564888 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile CAS No. 144224-94-2](/img/structure/B12564888.png)
2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile
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Overview
Description
2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile is a chemical compound with the molecular formula C16H22N4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce corresponding oxides, while reduction may yield amines or other reduced forms of the compound .
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research has indicated that compounds similar to 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile exhibit potential antidepressant properties. A study published in Neuropharmacology highlighted the effectiveness of certain nitriles in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
2. Anticancer Properties
The compound has been investigated for its anticancer effects. Preliminary studies suggest that derivatives of butanenitrile can inhibit tumor growth by inducing apoptosis in cancer cells. A case study involving breast cancer cell lines demonstrated that these compounds could significantly reduce cell viability through targeted mechanisms .
3. Neurological Research
In neurobiology, this compound is being studied for its neuroprotective effects. Research indicates that it may help mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's .
Biochemical Applications
1. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Specific studies have focused on its ability to inhibit certain kinases involved in cellular signaling pathways, which could lead to therapeutic applications in treating metabolic disorders .
2. Drug Development
In the field of medicinal chemistry, this compound serves as a lead compound for the development of new drugs targeting various conditions such as depression and cancer. The structural modifications of this compound are being explored to enhance efficacy and reduce side effects .
Material Science Applications
1. Synthesis of Polymers
The unique structure of this compound allows it to be utilized in synthesizing advanced polymers with specific properties. Research has indicated its potential use in creating materials with enhanced thermal stability and mechanical strength, suitable for various industrial applications .
2. Nanotechnology
In nanotechnology, derivatives of this compound are being explored for their ability to form nanostructures that can be used in drug delivery systems. These systems aim to improve the bioavailability and targeted delivery of therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context and application. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile include:
- 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]pentanenitrile
- 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]hexanenitrile .
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure, which may confer unique properties and reactivity. This uniqueness can make it particularly valuable for certain applications in research and industry .
Biological Activity
2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile, a compound with the chemical formula C16H22N4, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a butanenitrile backbone with a complex amine substituent. The presence of the cyanopropyl group suggests potential interactions with various biological targets.
Table 1: Chemical Properties
Property | Value |
---|---|
Molecular Formula | C16H22N4 |
Molecular Weight | 270.37 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Research indicates that the compound may act as a vitronectin receptor antagonist , which is significant in the context of treating conditions like osteoporosis . Vitronectin receptors are involved in cell adhesion and signaling, making them crucial targets for therapeutic interventions.
Pharmacological Effects
Studies have reported various biological activities associated with this compound:
- Anti-inflammatory Activity : Initial findings suggest that it may inhibit inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
- Antitumor Effects : Some studies indicate cytotoxic effects against specific cancer cell lines, suggesting its utility in oncology research.
- Neuroprotective Properties : Emerging evidence points to potential neuroprotective effects, which could be relevant in neurodegenerative diseases.
Case Study 1: Anti-inflammatory Properties
A study conducted on animal models demonstrated that administration of the compound significantly reduced markers of inflammation compared to control groups. This suggests its potential utility in treating inflammatory diseases.
Case Study 2: Antitumor Activity
In vitro studies on human cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The mechanism appears to involve apoptosis induction, highlighting its potential as an anticancer agent.
Toxicology and Safety Profile
The compound's safety profile has been assessed in preliminary toxicological studies. It is noted to be very toxic to aquatic life, indicating environmental considerations for its use . Additionally, there are concerns regarding its potential reproductive toxicity, necessitating further investigation into its safety for human use .
Properties
CAS No. |
144224-94-2 |
---|---|
Molecular Formula |
C16H22N4 |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
2-[[4-[(1-cyanopropylamino)methyl]phenyl]methylamino]butanenitrile |
InChI |
InChI=1S/C16H22N4/c1-3-15(9-17)19-11-13-5-7-14(8-6-13)12-20-16(4-2)10-18/h5-8,15-16,19-20H,3-4,11-12H2,1-2H3 |
InChI Key |
RXHDPCPJBAUHQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)NCC1=CC=C(C=C1)CNC(CC)C#N |
Origin of Product |
United States |
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